Silane, trimethoxy(trifluoromethyl)-
Description
These compounds are organosilanes characterized by three methoxy (–OCH₃) groups bonded to a silicon atom and a fluorinated organic substituent. Such silanes are widely used as surface modifiers, coupling agents, or precursors for hydrophobic coatings due to the synergistic effects of silicon’s reactivity and fluorine’s electronegativity and stability .
Properties
CAS No. |
109111-32-2 |
|---|---|
Molecular Formula |
C4H9F3O3Si |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
trimethoxy(trifluoromethyl)silane |
InChI |
InChI=1S/C4H9F3O3Si/c1-8-11(9-2,10-3)4(5,6)7/h1-3H3 |
InChI Key |
ORVBHOQTQDOUIW-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C(F)(F)F)(OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between "Silane, trimethoxy(trifluoromethyl)-" analogs and related organosilanes:
Key Observations:
- Fluorination Impact: Compounds with longer perfluorinated chains (e.g., ) exhibit higher molecular weights and enhanced hydrophobicity compared to non-fluorinated analogs like Trimethoxy(octyl)silane .
- Substituent Geometry : Branched fluorinated substituents (e.g., ) may improve thermal stability and reduce steric hindrance during hydrolysis compared to linear chains .
- Reactivity : Dichloromethyl derivatives (e.g., ) hydrolyze faster than methoxy-substituted silanes due to the higher electrophilicity of chlorine .
Functional and Application Differences
Hydrophobicity and Surface Energy
- Fluorinated silanes (e.g., ) achieve ultra-low surface energies (≤10 mN/m), making them superior for anti-fouling or self-cleaning coatings. Non-fluorinated Trimethoxy(octyl)silane reduces surface energy but to a lesser extent (~20 mN/m) .
- The trifluoromethyl group in branched analogs () balances hydrophobicity and synthetic accessibility compared to fully perfluorinated chains (), which are costlier but more chemically inert.
Thermal and Chemical Stability
- Perfluorinated silanes () exhibit exceptional thermal stability (decomposition >300°C) due to strong C–F bonds. Non-fluorinated analogs degrade at lower temperatures (~150–200°C) .
- Branched fluorinated silanes () show moderate stability but better compatibility with organic polymers than linear perfluorinated chains.
Research Findings and Industrial Use
- Hybrid Nanoparticles: Fluorinated silanes are incorporated into hybrid nanoparticles to impart oil- or water-repellency. For example, sequential addition of Trimethoxy(octadecyl)silane (ODTMSi) followed by fluorinated silanes enhances multi-functional coatings .
- Polymer Composites : Longer perfluorinated chains (e.g., ) improve compatibility with fluoropolymers like PTFE, reducing phase separation in composites .
Q & A
Q. How do electronic effects of the trifluoromethyl group influence the reactivity of Silane, trimethoxy(trifluoromethyl)- in cross-coupling reactions?
- Methodological Answer : The strong electron-withdrawing nature of -CF enhances electrophilicity at silicon, facilitating nucleophilic substitution. Comparative studies with methyl- or phenyl-substituted silanes can isolate electronic effects. Computational modeling (DFT) may predict reaction barriers and transition states .
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